molecular formula C11H16BClO3 B2548719 4-Chloro-2-(pentyloxy)phenylboronic acid CAS No. 2096338-13-3

4-Chloro-2-(pentyloxy)phenylboronic acid

Cat. No.: B2548719
CAS No.: 2096338-13-3
M. Wt: 242.51
InChI Key: FUZPLNFBZCLUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(pentyloxy)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BClO3 and its molecular weight is 242.51. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

Phenylboronic acids, including derivatives like 4-Chloro-2-(pentyloxy)phenylboronic acid, are pivotal in catalysis and organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been highlighted as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the ortho-substituent of boronic acid plays a crucial role in accelerating amidation processes Wang, Lu, & Ishihara, 2018. This illustrates the potential of phenylboronic acid derivatives in facilitating complex organic reactions, enhancing the efficiency and selectivity of synthetic pathways.

Supramolecular Chemistry

Phenylboronic acids contribute significantly to the design and synthesis of supramolecular assemblies. For example, studies have reported the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 in supramolecular assemblies involving phenylboronic and 4-methoxyphenylboronic acids Pedireddi & Seethalekshmi, 2004. These findings underscore the utility of phenylboronic acids in constructing complex molecular structures through non-covalent interactions, enabling the creation of novel materials with tailored properties.

Biomedical Applications

In the realm of biomedical research, phenylboronic acids are recognized for their ability to interact with biological molecules, offering avenues for therapeutic and diagnostic applications. For instance, phenylboronic acid derivatives have been explored for their potential in glucose-responsive systems, demonstrating the capability to complex with glycosides under physiologically relevant conditions Dowlut & Hall, 2006. This property is particularly promising for the development of sensors and delivery systems that respond to changes in glucose levels, highlighting the role of phenylboronic acids in advancing diabetes management and treatment.

Material Science and Nanotechnology

Phenylboronic acids also find applications in material science and nanotechnology. For example, the incorporation of phenylboronic acid functional groups into polymers and nanomaterials has been shown to enable the selective recognition and binding of saccharides Mu et al., 2012. Such materials are instrumental in developing biosensors and smart drug delivery systems that can selectively interact with biological targets, offering enhanced specificity and sensitivity for biomedical applications.

Mechanism of Action

Safety and Hazards

The safety information for 4-Chloro-2-(pentyloxy)phenylboronic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Properties

IUPAC Name

(4-chloro-2-pentoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClO3/c1-2-3-4-7-16-11-8-9(13)5-6-10(11)12(14)15/h5-6,8,14-15H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZPLNFBZCLUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.